molecular formula C8H6ClN3 B2841955 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860785-43-9

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2841955
CAS No.: 860785-43-9
M. Wt: 179.61
InChI Key: ZGQKSXDXZDXHQU-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS 860785-43-9) is a high-purity, heterocyclic organic compound with the molecular formula C8H6ClN3 and a molecular weight of 179.6 g/mol. Its structure features a chloropyrimidine ring linked to a pyrrole group, creating a versatile scaffold for constructing complex molecules in drug discovery and organic synthesis. The compound is characterized by a predicted density of 1.34 g/cm³ and a boiling point of 358.9 °C . This compound serves as a valuable synthon in medicinal chemistry , particularly for developing new pharmaceuticals targeting oncology and other therapeutic areas. The distinct pyrrolo[2,3-d]pyrimidine core, a related structural motif, is recognized as a unique heterocyclic system present in nucleotides and is investigated as a scaffold for designing antitumor agents . Research indicates that such fused heterocycles can mimic purines, making them attractive for designing kinase inhibitors, such as those targeting EGFR and BRAFV600E, which are crucial in cancer cell signaling pathways . Furthermore, this chemical scaffold has potential applications in agricultural chemistry as a starting point for developing new active ingredients . The chloropyrimidine moiety offers a reactive site for nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines and other nucleophiles. Concurrently, the pyrrole ring can be further functionalized, enabling the rapid generation of diverse chemical libraries for biological screening. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQKSXDXZDXHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 1h Pyrrol 1 Yl Pyrimidine and Analogues

Direct N-Arylation Approaches to Pyrrolylpyrimidines

Direct N-arylation represents the most straightforward pathway to couple the pyrrole (B145914) and pyrimidine (B1678525) moieties. This can be achieved through nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, or base-mediated condensations, each offering distinct advantages in terms of reaction conditions and substrate scope.

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrimidines with Pyrroles

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. This approach leverages the reaction between a halogenated pyrimidine, such as 2,5-dichloropyrimidine (B52856), and a pyrrole nucleophile. The pyrimidine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at positions activated by the ring nitrogen atoms.

In the case of 2,5-dichloropyrimidine, the chlorine atom at the C2-position is significantly more activated towards nucleophilic displacement than the chlorine at the C5-position. This is due to the electronic influence of both adjacent ring nitrogens stabilizing the Meisenheimer intermediate formed during the substitution at C2. In contrast, the C5-position is less electron-deficient. This inherent difference in reactivity allows for a regioselective synthesis.

The reaction is typically carried out by first deprotonating pyrrole with a strong base to form the more nucleophilic pyrrolide anion. This anion then displaces the more labile chlorine at the C2 position of 2,5-dichloropyrimidine to furnish the desired product.

Table 1: Nucleophilic Aromatic Substitution for this compound Synthesis

Starting Material Reagents Base Solvent Conditions Product Yield

This method provides a direct and efficient route to the target compound, capitalizing on the intrinsic electronic properties of the dichloropyrimidine starting material.

Palladium-Catalyzed Coupling Reactions in Pyrrole-Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for the formation of the N-aryl bond between pyrrole and a pyrimidine ring. This methodology is especially useful when SNAr reactions are sluggish or yield undesired byproducts.

This reaction involves the coupling of a halogenated pyrimidine with pyrrole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for coupling with heteroaryl chlorides. While direct examples for the synthesis of this compound via this method are not extensively documented, the general applicability of the Buchwald-Hartwig amination to heteroaryl systems suggests its feasibility. The reaction would proceed by the oxidative addition of the palladium catalyst to the C-Cl bond of 2,5-dichloropyrimidine, followed by coordination of the pyrrolide anion and subsequent reductive elimination to form the product. Regioselectivity would again be expected to favor substitution at the more reactive C2 position.

Table 2: General Conditions for Palladium-Catalyzed N-Arylation

Aryl Halide Nucleophile Catalyst Ligand Base Solvent Temperature

This catalytic approach allows for the use of milder reaction conditions compared to some SNAr procedures and demonstrates broad functional group tolerance.

Base-Mediated Condensation Reactions

Base-mediated condensation is fundamentally similar to the SNAr approach described in 2.1.1. This terminology emphasizes the crucial role of the base in generating the nucleophilic pyrrolide anion from pyrrole. The pKa of pyrrole's N-H bond is approximately 17.5, necessitating the use of a sufficiently strong base to achieve deprotonation.

Commonly used bases include alkali metal hydrides (e.g., sodium hydride), alkali metal hydroxides (e.g., potassium hydroxide), or strong organic bases. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the pyrrolide salt and facilitate the nucleophilic attack on the dichloropyrimidine. The reaction proceeds regioselectively at the C2 position for the electronic reasons previously discussed, providing a reliable method for the synthesis of this compound.

Multicomponent Reaction Strategies for Pyrrolylpyrimidine Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. While not typically used for the direct synthesis of the specific target compound this compound, MCRs provide a powerful means to construct diverse and complex pyrrolopyrimidine scaffolds in a single step.

For instance, a one-pot, three-component reaction between an arylglyoxal, a 6-aminouracil (B15529) derivative, and a barbituric acid derivative can lead to the formation of polyfunctionalized pyrrolo[2,3-d]pyrimidine systems. These reactions proceed through a cascade of events, often involving initial Knoevenagel or Michael additions followed by intramolecular cyclization and condensation steps. The versatility of MCRs allows for the rapid generation of libraries of related compounds by simply varying the individual starting components. This approach is valued for its atom economy, operational simplicity, and ability to build molecular complexity quickly.

Targeted Derivatization and Structural Modification Strategies

Once the this compound core has been synthesized, the chlorine atom at the C5 position serves as a versatile handle for further structural modifications. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties for various applications.

Introduction of Diverse Substituents onto the Pyrimidine Ring System

The chlorine atom at the C5 position of the pyrimidine ring is significantly less reactive towards nucleophilic aromatic substitution compared to halogens at the C2, C4, or C6 positions. Therefore, derivatization at this site often requires transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the C5-chloro atom with various aryl or heteroaryl boronic acids (or their esters). The reaction is catalyzed by a palladium complex and requires a base. This allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the C5 position.

Sonogashira Coupling: To introduce alkynyl substituents at the C5 position, the Sonogashira coupling is employed. nih.govresearchgate.net This reaction involves the coupling of the 5-chloropyrimidine (B107214) derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govresearchgate.netwikipedia.org

These cross-coupling strategies provide reliable and high-yielding pathways to a diverse range of 5-substituted-2-(1H-pyrrol-1-yl)pyrimidine analogues, which would be difficult to access through other synthetic routes.

Table 3: Cross-Coupling Reactions for Derivatization at the C5-Position

Reaction Type Substrate Coupling Partner Catalyst System Base Solvent Product Type
Suzuki-Miyaura This compound Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄ or PdCl₂(dppf) K₂CO₃ or Cs₂CO₃ Dioxane/Water or DMF 5-Aryl/Heteroaryl-2-(1H-pyrrol-1-yl)pyrimidine

| Sonogashira | this compound | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or DMF | 5-Alkynyl-2-(1H-pyrrol-1-yl)pyrimidine |

Strategic Modifications of the Pyrrole Moiety

Modifications to the pyrrole portion of pyrrolopyrimidine compounds are a key strategy for developing new analogues. One common approach involves electrophilic substitution reactions directly on the pyrrole ring, which is activated by the adjacent nitrogen atom.

A notable modification is the introduction of a halogen atom at the C-3 position of the pyrrole ring in tricyclic pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com This transformation can be achieved using a halogenating agent to create a new point for further chemical diversification. For instance, the synthesis of 3-chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one was accomplished with a 77% yield. mdpi.com Such modifications are crucial as they alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Another strategic modification involves building the pyrrole moiety onto an existing pyrimidine structure. This approach allows for the incorporation of various substituents on the pyrrole ring from the outset. For example, syntheses can be designed to include different aliphatic, cycloaliphatic, aromatic, and vinyl substituents on the pyrrole ring before its condensation to form the final pyrrole-pyrimidine ensemble. nih.gov This strategy provides a high degree of flexibility in creating a library of analogues with diverse functionalities on the pyrrole component.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization of synthetic routes is critical for the efficient and large-scale production of this compound and its analogues. Key areas of focus include the choice of catalyst, solvent, base, reaction temperature, and reagent ratios.

One extensively studied reaction is the cyclocondensation of acylethynylpyrroles with guanidine (B92328) nitrate (B79036) to form pyrrole-aminopyrimidine structures. nih.gov The efficiency of this reaction is highly dependent on the conditions. For example, the synthesis of 2-amino-4-phenyl-6-(5-phenyl-1H-pyrrol-2-yl)pyrimidine was systematically optimized. Initial attempts with a 1:2:2.5 ratio of the starting pyrrole, guanidine nitrate, and potassium hydroxide (B78521) (KOH) resulted in a 40% yield of the desired product. nih.gov By adjusting the reagent ratio to 1:1:1.5 and maintaining the reaction at 110–115 °C for 4 hours in dimethyl sulfoxide (DMSO), the isolated yield was dramatically increased to 89%. nih.gov This demonstrates the profound impact of stoichiometry and reaction environment on the outcome.

The following table summarizes the effect of various reaction conditions on the yield of a representative pyrrole-aminopyrimidine synthesis. nih.gov

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1KOH (1.5)THF6541210
2KOH (1.5)Dioxane10043528
3KOH (1.5)DMSO110-115410089
4NaOH (1.5)DMSO110-11548969
5t-BuOK (1.5)DMSO110-115410081

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through cascade annulation reactions has been optimized. nih.gov In a synthesis involving 6-amino-1,3-dimethyluracil (B104193) and aurones, iodine (I2) was identified as an effective catalyst in DMSO. The optimal conditions were found to be 10 mol% of I2 in DMSO at 100 °C for 1 hour. nih.gov Under these standardized conditions, a range of pyrrolo[2,3-d]pyrimidine derivatives were produced with yields between 64% and 99%. nih.gov A gram-scale synthesis of one such derivative, 5-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, was successfully performed, yielding 1.73 g of the product (92% yield), showcasing the scalability of the optimized pathway. nih.gov

These examples underscore the importance of systematic optimization in synthetic chemistry. By fine-tuning reaction parameters, chemists can significantly enhance the yield and selectivity of synthetic routes, making the production of complex molecules like this compound and its analogues more efficient and viable.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 1h Pyrrol 1 Yl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In a typical derivative of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, the proton signals can be assigned to the pyrimidine (B1678525) and pyrrole (B145914) ring systems.

The pyrimidine ring protons, typically at positions 4 and 6, are expected to appear as singlets or doublets in the downfield region of the spectrum (δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms. chemicalbook.com The protons of the pyrrole ring generally appear more upfield. The protons at the 2' and 5' positions are adjacent to the nitrogen atom and are expected to resonate at approximately δ 7.0-7.5 ppm, while the protons at the 3' and 4' positions would appear further upfield, around δ 6.0-6.5 ppm. chemicalbook.com The specific chemical shifts and coupling constants would be influenced by the nature and position of any additional substituents on the heterocyclic rings. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Pyrimidine)~8.8s-
H-6 (Pyrimidine)~8.8s-
H-2', H-5' (Pyrrole)~7.2t~2.2
H-3', H-4' (Pyrrole)~6.3t~2.2
Note: Data are estimated based on analogous structures. Actual values will vary with substitution and solvent.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound derivatives, the carbon signals can be assigned to the pyrimidine and pyrrole rings.

The carbons of the pyrimidine ring are expected to be significantly deshielded, appearing in the range of δ 150-165 ppm for those bonded to nitrogen, and around δ 110-140 ppm for the carbon bearing the chlorine atom and the remaining carbon. nih.gov The pyrrole ring carbons typically resonate at lower chemical shifts, with the carbons adjacent to the nitrogen (C-2' and C-5') appearing around δ 115-125 ppm and the other two carbons (C-3' and C-4') at approximately δ 105-115 ppm. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Pyrimidine)~155
C-4 (Pyrimidine)~160
C-5 (Pyrimidine)~120
C-6 (Pyrimidine)~160
C-2', C-5' (Pyrrole)~120
C-3', C-4' (Pyrrole)~110
Note: Data are estimated based on analogous structures. Actual values will vary with substitution and solvent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. mdpi.comnih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For derivatives of this compound, HRMS would be used to confirm the presence of chlorine by observing the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) and to obtain a molecular formula that is consistent with the proposed structure to within a few parts per million (ppm). mdpi.com

Table 3: Example of HRMS Data for a Hypothetical Derivative

IonCalculated m/zFound m/zDifference (ppm)
[M+H]⁺ (C₈H₆³⁵ClN₃)180.0323180.0321-1.1
[M+H]⁺ (C₈H₆³⁷ClN₃)182.0294182.0292-1.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound derivatives, the IR spectrum would display characteristic bands for the aromatic C-H, C=N, and C=C bonds of the pyrimidine and pyrrole rings, as well as the C-Cl bond. core.ac.ukresearchgate.net The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. ijirset.com The stretching vibrations for the C=N and C=C bonds within the heterocyclic rings would appear in the 1400-1650 cm⁻¹ range. nih.gov The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Pyrimidine)1500 - 1600
C=C Stretch (Aromatic Rings)1400 - 1650
C-Cl Stretch600 - 800

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net For a derivative of this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure, including the relative orientation of the pyrimidine and pyrrole rings. researchgate.netmdpi.com This technique is particularly valuable for confirming the regiochemistry of substitution and the stereochemistry of any chiral centers.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the calculated percentages for the proposed empirical formula. mdpi.com A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For a derivative of this compound, elemental analysis would be used to confirm the ratio of carbon, hydrogen, and nitrogen, which, in conjunction with HRMS, validates the molecular formula. aun.edu.eg

Table 5: Example of Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)53.4953.55
Hydrogen (H)3.373.41
Nitrogen (N)23.3923.31
Note: Calculated for C₈H₆ClN₃. The presence of chlorine is typically confirmed by other means such as mass spectrometry.

Computational Chemistry and in Silico Approaches in Research on 5 Chloro 2 1h Pyrrol 1 Yl Pyrimidine

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules like 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and their biological targets, typically proteins and enzymes.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature for all the listed targets, research on structurally related pyrrole-pyrimidine compounds provides a strong basis for understanding its potential binding affinities and interactions.

EGFR (Epidermal Growth Factor Receptor): The pyrrolo[3,2-d]pyrimidine scaffold, which is structurally analogous to this compound, has been investigated for its inhibitory activity against EGFR. nih.govresearchgate.net Molecular docking studies of these derivatives have shown that the flat heteroaromatic ring system can occupy the adenine (B156593) binding pocket of the EGFR active site. nih.govresearchgate.nettandfonline.com Key interactions often involve hydrogen bonding with hinge region residues and hydrophobic interactions within the binding pocket. nih.gov

BRAF: Derivatives of 5-chloro-indole, which share the chloro and pyrrole-like motifs, have been designed as potent inhibitors of the BRAF V600E mutant. mdpi.com Molecular docking of these compounds revealed high binding affinity and interactions within the active site, comparable to co-crystalized ligands. mdpi.com

CDK9 (Cyclin-Dependent Kinase 9): Anilinopyrimidine derivatives have been identified as potent CDK9 inhibitors. nih.gov Docking studies of these compounds into the ATP active site of CDK9 suggest a competitive mode of inhibition. nih.gov Given the pyrimidine (B1678525) core of this compound, similar interactions could be anticipated. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have also shown high activity against CDK9. acs.orgnih.gov

LRRK2 (Leucine-Rich Repeat Kinase 2): Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent LRRK2 inhibitors. acs.orgnih.gov A 6-(1H-pyrrol-1-yl) substitution on this scaffold was found to be well-tolerated, although solubility issues were noted. acs.org Computational methods, including joint pharmacophore space and ensemble docking, have been instrumental in identifying novel LRRK2 inhibitors. nih.gov

DNA Gyrase: The pyrrole-2-carboxamide and thieno[2,3-b]pyridine (B153569) moieties, which are structurally related to the subject compound, have been incorporated into novel DNA gyrase inhibitors. nih.gov Docking studies of various inhibitors have been performed to understand their binding to the ATP-active site of the E. coli DNA gyrase B subunit. nih.govals-journal.comnih.govmdpi.com

InhA (Enoyl-ACP Reductase): Pyrrole-fused pyrimidine derivatives have been designed and evaluated as inhibitors of the InhA enzyme from Mycobacterium tuberculosis. nih.gov Computational docking studies of these compounds have revealed favorable binding conformations within the InhA active site, characterized by key hydrogen bonds and hydrophobic interactions. nih.govejpmr.com Specifically, some derivatives showed hydrogen bonding interactions with the Gly96 amino acid residue. nih.gov Other pyrrole (B145914) derivatives have also been investigated as InhA inhibitors through molecular docking. orientjchem.orgnih.gov

The following table summarizes the findings from molecular docking studies of compounds structurally related to this compound with various target enzymes.

Target EnzymeRelated Compound ScaffoldKey Findings from Docking Studies
EGFR Pyrrolo[3,2-d]pyrimidineThe flat heteroaromatic system occupies the adenine binding pocket, forming hydrogen bonds with hinge region residues. nih.govresearchgate.nettandfonline.com
BRAF 5-Chloro-indoleHigh binding affinity and interactions within the active site, comparable to known ligands. mdpi.com
CDK9 AnilinopyrimidineBinds to the ATP active site, suggesting competitive inhibition. nih.gov
LRRK2 Pyrrolo[2,3-d]pyrimidineThe 6-(1H-pyrrol-1-yl) substitution is tolerated within the binding site. acs.org
DNA Gyrase Pyrrole-2-carboxamideInteractions with the ATP-active site of the Gyrase B subunit. nih.gov
InhA Pyrrole-fused pyrimidineFavorable binding conformations with hydrogen bonds to key residues like Gly96. nih.gov

Through techniques like molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, the mechanism of enzyme inhibition can be further elucidated. For pyrrole-fused pyrimidine derivatives targeting the InhA enzyme, MD simulations have been used to analyze the stability of the protein-ligand complexes, supporting the hypothesis that these compounds act as direct inhibitors. nih.gov Such simulations can reveal how the binding of an inhibitor like this compound might induce conformational changes in the enzyme, leading to a loss of catalytic activity.

Currently, there is a lack of specific computational studies in the public domain detailing the interactions of this compound with the host-pathogen proteins Rubredoxin and Cytochrome-c3. Future in silico research could explore the potential of this compound to modulate the interactions between these microbial proteins, which are involved in electron transfer processes.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies have been published for this compound, research on related pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines has demonstrated the utility of 2D-QSAR in developing predictive and statistically significant models for anti-inflammatory activity. nih.gov Such methodologies could be applied to a series of this compound derivatives to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity against a particular biological target. This would enable the prediction of the activity of novel, unsynthesized analogs and guide the design of more potent compounds.

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In the context of pyrrolopyrimidine derivatives, pharmacophore models are developed based on the structures of known active compounds or the ligand-binding site of a target protein. For instance, in the design of novel inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) or cyclin-dependent kinase 2 (CDK2), researchers have designed and synthesized new series of pyrrolo[3,2-d]pyrimidines based on the essential pharmacophoric features of known inhibitors. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with the desired interaction patterns, potentially leading to the discovery of novel scaffolds or derivatives with improved potency and selectivity. nih.gov

The design process often involves modifying the core pyrrolopyrimidine scaffold to better match the pharmacophoric requirements of the target. This can include the addition of specific functional groups to introduce new hydrogen bonding interactions or hydrophobic contacts, thereby enhancing the binding affinity.

Conformational Analysis and its Impact on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules like many pyrrolopyrimidine derivatives, understanding the preferred low-energy conformations is crucial for predicting their binding mode to a biological target.

Research on pyrrolo[3,2-d]pyrimidine analogs as microtubule targeting agents has highlighted the importance of conformational restriction. nih.gov In one study, restricting the rotation of specific bonds by incorporating them into a ring system or by adding a methyl group (N5-methylation) led to a significant increase in potency. nih.gov Molecular modeling revealed that these modifications reduced the number of low-energy conformations available to the molecule. For example, an N5-methylated analog displayed 53 conformations within 1 kcal/mol of the global minimum, compared to 88 conformations for its non-methylated counterpart. nih.gov This pre-organization of the molecule into a more bioactive conformation reduces the entropic penalty of binding, leading to enhanced biological activity. This principle demonstrates that sterically induced conformational restriction can be a powerful strategy for optimizing the potency of pyrrolopyrimidine-based compounds. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the flexibility of both the ligand and the protein, and the specific interactions that govern binding.

Furthermore, binding free energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA), are often performed on the MD simulation trajectories. nih.gov These calculations provide a quantitative estimate of the binding affinity, helping to rationalize why certain analogs are more potent than others and guiding the design of new derivatives with improved binding characteristics. nih.govmdpi.com Studies have shown that for some pyrrolopyrimidine complexes, van der Waals energy is the dominant component of the binding free energy, indicating that shape complementarity plays a crucial role in the interaction. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization for Drug-Likeness

For a compound to be a successful drug, it must not only be potent against its target but also possess favorable ADME properties. In silico ADME prediction tools have become indispensable for evaluating the drug-likeness of compounds early in the discovery process, helping to avoid costly failures in later stages.

Numerous studies on pyrrolopyrimidine and related pyrimidine derivatives have incorporated in silico ADME profiling. nih.govafjbs.commdpi.comresearchgate.netnih.gov These computational models predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. Key parameters often evaluated include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. Most designed pyrrolopyrimidine derivatives are assessed for compliance with these rules. mdpi.comresearchgate.net

Gastrointestinal (GI) Absorption: Predictions indicate whether a compound is likely to be well-absorbed from the gut. Many novel pyrrolopyrimidine analogs are predicted to have high GI absorption. mdpi.com

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross into the central nervous system, which is a critical property for drugs targeting the brain and a potential liability for peripherally acting drugs.

Cytochrome P450 (CYP) Inhibition: Models predict whether a compound is likely to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is used to predict oral bioavailability.

Table 1: Predicted In Silico ADME Properties for Representative Pyrrolopyrimidine Derivatives Note: The data in this table is illustrative and compiled from various studies on different pyrrolopyrimidine analogs, not specifically this compound.

Compound SeriesMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted GI Absorption
Pyrrolo[2,3-d]pyrimidine Ureas afjbs.com400 - 450< 51 - 25 - 70High
Pyrrolopyrimidine-Triazoles researchgate.net450 - 550< 50 - 16 - 80 - 1Favorable
Pyrrolo[3,2-d]pyrimidines nih.gov350 - 4502 - 41 - 24 - 60Favorable
Pyrazolo[1,5-a]pyrimidines mdpi.com300 - 500< 51 - 33 - 50High

Application of Ligand Efficiency Metrics in Lead Optimization

During the lead optimization phase, it is common to increase the potency of a compound by adding functional groups, which often leads to an increase in molecular weight and lipophilicity. However, this can negatively impact the compound's physicochemical and ADME properties, a phenomenon sometimes referred to as "molecular obesity". sciforschenonline.org Ligand efficiency (LE) metrics are powerful tools used to guide medicinal chemists in optimizing potency in a more efficient manner. sciforschenonline.orgnih.gov

These metrics normalize potency with respect to the size or lipophilicity of the molecule:

Ligand Efficiency (LE): This metric relates the binding energy of a compound to the number of its non-hydrogen atoms (heavy atom count, HAC). A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms. It is generally recommended that the LE value should be maintained above 0.3 during lead optimization. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE or LipE): This is arguably one of the most critical metrics in lead optimization. sciforschenonline.org LLE is calculated by subtracting the compound's LogP or LogD from its pIC50 (or pKi). It assesses whether an increase in potency is genuinely due to improved specific interactions or simply a result of increased lipophilicity. An increase in LLE during optimization suggests that potency is increasing more than lipophilicity, which is highly desirable for developing high-quality drug candidates with reduced risks of off-target effects and poor ADME profiles. sciforschenonline.org

By tracking LE and LLE throughout the optimization of a chemical series, such as the pyrrolopyrimidines, researchers can prioritize compounds that exhibit a good balance between potency, size, and lipophilicity, ultimately increasing the probability of identifying a successful drug candidate. nih.gov

Biological Activities and Mechanistic Investigations of 5 Chloro 2 1h Pyrrol 1 Yl Pyrimidine Analogues in Preclinical Research

Anticancer Activity Research

In Vitro Antiproliferative Activity against Human Cancer Cell Lines

Analogues featuring the pyrrole (B145914) and pyrimidine (B1678525) scaffolds have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. Research into 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which are structurally related to the core compound, showed potent growth inhibition (GI₅₀) values ranging from 29 nM to 78 nM. nih.gov

Similarly, various pyrimidine derivatives have been evaluated for their cytotoxic effects. Indolyl-pyrimidine hybrids demonstrated strong anticancer activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values of 5.1 μM, 5.02 μM, and 6.6 μM, respectively. ekb.eg Other pyrimidine pyrazoline-anthracene derivatives were found to be most effective against HepG2 and Huh-7 liver cancer cell lines. ekb.eg Further studies have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives with activity against lung cancer (A549) cell lines (IC₅₀ of 17.4 μM). ekb.eg Chalcone derivatives have also shown strong growth inhibition against colon cancer lines such as HCT-116 and HT-29. mdpi.com

A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, was shown to significantly inhibit the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. nih.govsemanticscholar.org

Below is an interactive table summarizing the antiproliferative activities of various analogues.

Specific Kinase Inhibition Profiles

The anticancer effects of these compounds are often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. Key targets include Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 9 (CDK9).

Analogues of 5-chloro-indole-2-carboxylate were tested for EGFR inhibition, yielding IC₅₀ values between 68 nM and 89 nM. nih.govnih.gov Certain 7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds have also been investigated as potent EGFR kinase inhibitors. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold has also been optimized to develop potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2). nih.gov

In the realm of CDKs, which are critical for cell cycle regulation, pyrimidine-based compounds have shown promise. 5-Chloro-2-amino-pyridines have been patented as potent and selective CDK9 inhibitors, with some compounds exhibiting IC₅₀ values as low as 0.93 nM and 1.27 nM. semanticscholar.orgnih.gov Pyrazolo-pyrimidine analogues have also been assessed for their inhibitory effects on CDK2. mdpi.com

A significant challenge in cancer therapy is acquired resistance, often driven by mutations in kinase targets. Research has focused on developing analogues that are effective against these mutant forms, such as EGFRT790M and BRAFV600E. oaepublish.com

A series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent inhibitory activity against both mutant EGFR and BRAF pathways. nih.govresearchgate.net Specifically, these compounds showed dual inhibitory effects on EGFR and BRAFV600E with IC₅₀ values of 32 nM and 45 nM, respectively. nih.gov The most potent of these derivatives was 1.2-fold more potent against EGFR than the established drug erlotinib. nih.gov Furthermore, these compounds displayed higher anti-BRAFV600E activity than erlotinib. nih.gov

To minimize toxicity to healthy cells, it is often desirable for kinase inhibitors to selectively target the mutant form of the enzyme over the wild-type (WT). Studies on 5-chloro-indole-2-carboxylate derivatives revealed that specific compounds exhibited an 8-fold selectivity for the EGFRT790M mutant protein over the wild-type EGFR. nih.govnih.govresearchgate.net This selectivity is a critical attribute for developing targeted therapies with a potentially wider therapeutic window.

The table below summarizes the kinase inhibition profiles of selected analogues.

Mechanisms of Cell Death Induction

The antiproliferative effects of these compounds are often mediated by the induction of programmed cell death, or apoptosis. A key event in apoptosis is the activation of a cascade of enzymes called caspases. researchgate.net Specifically, the activation of caspase-3 is a central point in the apoptotic pathway. researchgate.net

Once activated, caspase-3 cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of the 116-kDa PARP protein into an 89-kDa fragment is considered a hallmark of apoptosis. nih.gov This event prevents DNA repair and facilitates the dismantling of the cell. nih.gov

In studies of related compounds, the induction of apoptosis has been confirmed as a mechanism of action. For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative was found to induce apoptosis in HNSCC cell lines. nih.govsemanticscholar.org Research on a cyclic dipeptide in HT-29 colon cancer cells demonstrated that it induced apoptosis through the time-dependent cleavage of PARP and a corresponding increase in caspase-3 activity. researchgate.net

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves the migration of cancer cells from the primary tumor and their invasion into surrounding tissues. Preclinical studies have explored the potential of pyrrole-pyrimidine analogues and related structures to inhibit these processes.

A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, was shown to inhibit cell migration and extracellular matrix infiltration in HNSCC cell lines. nih.govsemanticscholar.org Other research has shown that certain small molecules can inhibit the invasion and migration of renal cancer cells by downregulating key signaling pathways, such as AKT and FAK, which leads to reduced expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix. medsci.org These findings suggest that inhibiting cell migration and invasion is a plausible anticancer mechanism for this class of compounds.

Antimicrobial Activity Research

Analogues of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, belonging to the broader classes of pyrrolopyrimidines and related pyrimidine derivatives, have been the subject of significant preclinical research to determine their potential as antimicrobial agents. These investigations explore their efficacy against a wide range of pathogenic bacteria and fungi, including strains known for multidrug resistance.

The antibacterial potential of pyrimidine and pyrrole-containing scaffolds has been extensively evaluated. These compounds are of particular interest due to their structural similarity to purines, allowing them to interact with a broad range of biological targets within bacterial cells. nih.gov Research has focused on defining their spectrum of activity, potency, and potential for use in combination therapies.

Studies on pyrrolopyrimidine analogues have revealed distinct activity profiles against Gram-positive and Gram-negative bacteria. nih.gov A notable trend is the higher efficacy of many derivatives against Gram-positive organisms, such as Staphylococcus aureus, compared to Gram-negative ones like Escherichia coli. nih.govnih.gov This difference in susceptibility is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier, preventing the compounds from reaching their intracellular targets. nih.gov

For instance, several synthesized pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent activity towards S. aureus but were inactive against E. coli in culture. nih.gov Similarly, other research has confirmed that various pyrrole derivatives are more effective against S. aureus and other Gram-positive bacteria. nih.govniscpr.res.in However, this is not a universal rule, as certain structural modifications have yielded compounds with broad-spectrum activity or specific efficacy against Gram-negative pathogens. nih.govchemicaljournals.com Research on pyrrolo[3,2-d]pyrimidine derivatives, for example, included evaluations against S. aureus (Gram-positive) as well as P. aeruginosa, E. coli, and Salmonella (Gram-negative). auctoresonline.org

Susceptibility Profiles of Pyrimidine & Pyrrole Analogues
Compound ClassGram-Positive Activity (e.g., S. aureus)Gram-Negative Activity (e.g., E. coli, P. aeruginosa)Reference
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesActiveInactive nih.gov
Pyrrole Benzamide DerivativesMore PotentLess Potent nih.gov
Pyrrolo[3,2-d]pyrimidine DerivativesTestedTested auctoresonline.org
Substituted 2-oxopyrimidinesActiveActive niscpr.res.in

The minimum inhibitory concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a bacterium—is a key metric for assessing antibacterial potency. For analogues of this compound, MIC values have been determined using standard methods like broth microdilution. nih.gov

In a structure-activity relationship study of pyrrolopyrimidines, the insertion of heavy halogens (bromine and iodine) into the molecule significantly enhanced potency. The most active bromo and iodo derivatives demonstrated an MIC of 8 mg/L (or 8 µg/mL) against S. aureus. nih.gov In contrast, the parent compound in that series had an MIC of 64 mg/L. nih.gov Other research into a novel pyrrolamide-type inhibitor reported exceptional efficacy, with an MIC value of 0.008 μg/mL against S. aureus and 1 μg/mL against the Gram-negative E. coli. nih.gov This highlights the significant impact that specific structural modifications can have on antibacterial potency.

Reported MIC Values for Pyrrolopyrimidine Analogues
Compound/AnalogueBacterial StrainMIC ValueReference
Para-bromo pyrrolopyrimidine derivative (5)Staphylococcus aureus8 mg/L nih.gov
Para-iodo pyrrolopyrimidine derivative (6)Staphylococcus aureus8 mg/L nih.gov
Parent pyrrolopyrimidine compound (1)Staphylococcus aureus64 mg/L nih.gov
Pyrrolamide GyrB/ParE inhibitorStaphylococcus aureus0.008 µg/mL nih.gov
Pyrrolamide GyrB/ParE inhibitorEscherichia coli1 µg/mL nih.gov
2,4-dichloro-5-fluoropyrimidine (24DC5FP)Staphylococcus aureus50 µg/mL researchgate.net

A promising strategy to combat antimicrobial resistance is the use of combination therapy, where a novel agent can enhance the efficacy of an existing antibiotic. nih.gov Several studies have explored the synergistic potential of pyrrolopyrimidine analogues.

A significant synergistic effect was observed when potent halogenated pyrrolopyrimidine derivatives were combined with an antimicrobial peptide named betatide. This combination resulted in a four-fold reduction in the MIC against S. aureus, decreasing it from 8 mg/L to as low as 1–2 mg/L. nih.gov Further investigation into combinations with conventional antibiotics like cefotixin and methicillin (B1676495) also revealed combinatory effects, suggesting that the mechanism of synergy may involve intracellular pathways rather than simply increased drug uptake. nih.gov Another study noted a strong additive effect when a brominated pyrrolopyrimidine, JK-274, was combined with another agent, leading to an eight-fold reduction in its MIC against S. aureus. researchgate.net These findings underscore the potential of these analogues to be used as antibiotic enhancers, potentially revitalizing the utility of existing drugs and reducing the likelihood of resistance development. nih.gov

In addition to antibacterial properties, pyrimidine derivatives have been investigated for their effectiveness against pathogenic fungi. These studies often test the compounds against a panel of fungi, including those relevant to agriculture and human health, such as Candida and Aspergillus species. nih.govnih.gov

In one study, newly synthesized pyrimidine derivatives were evaluated in vitro against fourteen phytopathogenic fungi. The results showed that most of the tested compounds exhibited fungicidal activity, with some demonstrating potency equal to or greater than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov Another investigation focused on a dihydropyrrole derivative, which was found to be active against all tested species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC at which 90% of fungal growth was inhibited (MIC90) for this compound ranged from 21.87 to 43.75 µg/mL across the various species. nih.gov Such findings indicate that the pyrimidine and pyrrole scaffolds are viable starting points for the development of new antimycotic drugs. nih.govijpronline.com

Summary of In Vitro Antifungal Activity
Compound Class/DerivativeTested Fungal SpeciesKey FindingReference
Novel Pyrimidine Derivatives14 Phytopathogenic fungi (e.g., S. sclerotiorum, R. solani)Activity was equal to or higher than control fungicides (flumorph, dimethomorph). nih.gov
2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-oneCandida albicansShowed promising results compared to the reference drug Fluconazole. ijpronline.com
Dihydropyrrole derivativeCandida spp., Aspergillus spp.MIC90 ranged from 21.87 to 43.75 µg/mL. nih.gov
2-Oxazoline-1H-pyrazole hybrids6 Candida speciesShowed lower MIC values (better inhibition) than the reference drug fluconazole. mdpi.com

Tuberculosis remains a major global health challenge, necessitating the discovery of new drugs to treat infections caused by Mycobacterium tuberculosis (Mtb), especially multidrug-resistant (MDR) strains. Pyrimidine and pyrrole derivatives have emerged as a significant area of interest in antitubercular drug discovery, with some compounds advancing to clinical trials. nih.gov

Research has identified pyrrole-containing compounds with potent activity against Mtb. For example, a pyrrole derivative designed to inhibit the DNA gyrase B (GyrB) enzyme showed an MIC value of 0.03 μg/mL against the Mtb H37Rv strain. nih.gov The addition of specific structural components, such as a 1,2,3-triazole ring to a pyrrolopyrimidine scaffold, has also been shown to be essential for improving antitubercular activity. nih.gov Furthermore, studies on 5-substituted pyrimidine nucleoside analogues demonstrated inhibitory activity against both the standard H37Rv laboratory strain and an MDR strain of Mtb. mdpi.com One of the most potent compounds in this series completely suppressed mycobacterial growth at an MIC of 10 µg/mL. mdpi.com These studies highlight the structural versatility of pyrimidine and pyrrole analogues and their potential to yield novel agents for the treatment of tuberculosis. nih.govpsecommunity.org

Mechanistic Investigations of Antimicrobial Action

The antimicrobial potential of this compound and its analogues is attributed to their ability to interfere with multiple, essential bacterial processes. Mechanistic studies have revealed that these compounds can disrupt DNA replication, fatty acid synthesis, bacterial communication, and other vital enzymatic pathways.

DNA Gyrase Inhibition

DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov Its absence in eukaryotes makes it an attractive target for antibacterial agents. nih.gov Analogues of this compound, particularly those with a fused tricyclic pyrrolopyrimidine core, have been identified as potent inhibitors of the ATPase domain of DNA gyrase, which is located on the GyrB subunit. nih.gov

One notable example is the tricyclic pyrrolopyrimidine (TPP) class of inhibitors. These compounds have demonstrated activity against Mycobacterium abscessus, a challenging pathogen known for its intrinsic drug resistance. The mechanism involves inhibiting the ATPase activity required to drive the enzyme's catalytic cycle. nih.gov Spontaneous resistance mutations to these compounds have been mapped to the ATPase domain of DNA gyrase, confirming it as the specific molecular target. nih.gov

Research on a representative compound from this class, TPP8, demonstrated direct inhibition of the DNA supercoiling activity of the recombinant M. abscessus enzyme. nih.gov This inhibition occurs at concentrations that are relevant to its antibacterial effect, providing strong evidence for this mechanism of action.

Compound ClassTarget EnzymeTarget OrganismIC50
Tricyclic Pyrrolopyrimidines (e.g., TPP8)DNA GyraseMycobacterium abscessus0.3 µM

This table presents the inhibitory concentration (IC50) of a representative tricyclic pyrrolopyrimidine compound against its target enzyme.

Quorum Sensing (QS) Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. frontiersin.org This system regulates a variety of processes, including biofilm formation, virulence factor production, and motility, which are crucial for bacterial pathogenicity. nih.govnih.gov Targeting QS is an innovative anti-virulence strategy that aims to disarm pathogens without killing them, thereby potentially reducing the selective pressure for developing resistance. researchgate.net

Pyrrole derivatives have shown significant activity as QS inhibitors. Research has identified compounds with a 1-(1H-pyrrol-2-yl) moiety that effectively interfere with QS systems. For instance, the analogue 3-(2,4-dichlorophenyl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been shown to inhibit bioluminescence in the biosensor strain Vibrio harveyi in a dose-dependent manner. nih.gov This inhibition indicates a disruption of the QS signaling cascade. Furthermore, this compound was also found to reduce biofilm formation and motility in V. harveyi, demonstrating its potential to attenuate key virulence phenotypes. nih.gov Related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have also been investigated as inhibitors of QS-related targets like carbonic anhydrase, which can influence microbial metabolism and biofilm formation. nih.gov

CompoundTarget Organism/SystemObserved Effect
3-(2,4-dichlorophenyl)-1-(1H-pyrrol-2-yl)-2-propen-1-oneVibrio harveyiInhibition of bioluminescence, biofilm formation, and motility

This table highlights the quorum sensing inhibitory effects of a pyrrole-pyrimidine analogue.

Targeting Lyase Enzymes

Lyase enzymes catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation, often forming a new double bond or a new ring structure. They are involved in numerous essential metabolic pathways in bacteria, making them potential targets for antimicrobial agents. While pyrrolopyrimidine scaffolds are known to inhibit various enzymes, including kinases and hydrolases, specific research detailing their action against antimicrobial lyase targets is not prominently featured in publicly available preclinical studies. nih.govnih.gov The citation number acs.org in the outline suggests a specific source for this information which was not found in the general search. Therefore, a detailed analysis of this specific mechanism is limited.

Exploration of Other Potential Biological Activities

Beyond their antimicrobial properties, analogues of this compound have been explored for other therapeutic applications, most notably as antimalarial agents.

Antimalarial Activity through Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

The de novo pyrimidine biosynthesis pathway is essential for the survival and replication of the malaria parasite, Plasmodium falciparum, as it cannot salvage preformed pyrimidines from its host. nih.gov This dependency makes the enzymes in this pathway prime targets for antimalarial drug development. Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in this pathway and has been clinically validated as a crucial target. acs.org

Several pyrimidine-based scaffolds, including triazolopyrimidines and isoxazolopyrimidines, have yielded potent and selective inhibitors of P. falciparum DHODH (PfDHODH). acs.orgnih.govacs.org Building on this, research has extended to pyrrole-based derivatives. Comprehensive reviews of structure-activity relationships for PfDHODH inhibitors have specifically included pyrrole-based compounds, underscoring the relevance of this scaffold for targeting the enzyme. acs.org

These inhibitors typically bind to the ubiquinone binding site of the enzyme, preventing the oxidation of dihydroorotate to orotate. acs.org The development of such compounds shows a strong correlation between enzymatic inhibition (IC50) and the ability to kill the parasite in whole-cell assays (EC50), confirming that DHODH is the intended cellular target. nih.gov

Compound ScaffoldTarget EnzymeTarget OrganismMechanism of Action
Pyrrole-pyrimidine analoguesDihydroorotate Dehydrogenase (DHODH)Plasmodium falciparumInhibition of de novo pyrimidine biosynthesis

This table summarizes the antimalarial potential of pyrrole-pyrimidine analogues through the inhibition of a key parasitic enzyme.

Insecticidal Activity and Structure-Toxicity Relationships

Analogues of this compound, which fall under the broader class of pyrimidine derivatives, have been the focus of significant research in the development of novel agrochemicals due to their potent insecticidal properties. researchgate.netnih.gov These compounds have demonstrated effectiveness against a range of insect pests, and studies have sought to elucidate the relationship between their chemical structure and toxicological activity to optimize their potency. nih.govnih.gov

Research into various pyrimidine derivatives has revealed a broad spectrum of activity against different insect species. For instance, novel pyrimidine derivatives incorporating a urea (B33335) pharmacophore have been synthesized and tested against the yellow fever mosquito, Aedes aegypti. Many of these compounds exhibited insecticidal activity against both adult and larval stages, with some showing significant mortality rates at low concentrations. nih.gov Similarly, other research has focused on spiro pyrimidine derivatives, which have shown notable toxicological efficiency against the larvae of the common house mosquito, Culex pipiens. nih.gov

The cowpea aphid, Aphis craccivora, has also been a target for synthesized polyfunctionalized pyrimidine compounds. Toxicological evaluations revealed that several of these compounds possess excellent insecticidal properties, causing significant mortality in both adult and nymph stages. growingscience.comresearchgate.net The efficacy of these compounds is often quantified using the median lethal concentration (LC50), which represents the concentration required to kill 50% of the test population.

Detailed Research Findings

Studies have provided specific data on the insecticidal efficacy of various pyrimidine analogues. In one study, a series of polyfunctionalized pyrimidine compounds were tested against Aphis craccivora. The results, as shown in the table below, indicated a wide range of toxicity, with some compounds demonstrating exceptionally high potency. growingscience.comresearchgate.net

Table 1: Insecticidal Activity of Pyrimidine Analogues against Aphis craccivora (Nymphs) after 24 hours

Compound LC50 (ppm) Relative Toxicity (Compared to Compound 3d)
3b 0.0383 0.33
3c 0.0134 0.93

Data sourced from studies on polyfunctionalized pyrimidine compounds. growingscience.comresearchgate.net

Another study investigated the larvicidal activity of novel spiro pyrimidine derivatives against Culex pipiens. The toxicity varied significantly among the synthesized compounds, highlighting the influence of specific structural features on their insecticidal power. nih.gov

Table 2: Larvicidal Activity of Spiro Pyrimidine Derivatives against Culex pipiens

Compound LC50 (µg/mL)
1 95.18
2 21.73
3 12.43

Data sourced from a study on the toxicological evaluation of novel spiro pyrimidines. nih.gov

Structure-Toxicity Relationships

The relationship between the chemical structure of pyrimidine derivatives and their insecticidal activity is a critical aspect of developing more effective compounds. nih.gov Research has shown that the type and position of substituents on the pyrimidine ring significantly influence toxicity. nih.gov

For polyfunctionalized pyrimidine compounds tested against Aphis craccivora, the variations in LC50 values pointed to clear structure-activity relationships (SAR). growingscience.comresearchgate.net For example, the presence of certain functional groups was found to enhance insecticidal potency, while others diminished it. growingscience.com The high activity of compounds like 3d (LC50 = 0.0125 ppm) compared to others in the same series underscores the importance of specific substitutions for maximizing toxicity to the target pest. growingscience.comresearchgate.net

Similarly, in the case of pyrimidine derivatives targeting Aedes aegypti, density functional theory calculations were used to establish a structure-activity relationship. nih.gov This computational approach helps in understanding how the molecular conformation and electronic properties of the compounds contribute to their biological activity, guiding the design of more potent analogues. nih.gov The unique mode of action of some related pyrrole insecticides, which act as uncouplers of oxidative phosphorylation to disrupt energy production, further highlights the diverse mechanisms through which these heterocyclic compounds can exert their insecticidal effects. nih.gov

The collective findings suggest that the pyrimidine scaffold is a versatile base for developing new insecticides. researchgate.netnih.gov Through further structural modifications and a deeper understanding of the structure-toxicity relationships, these analogues could lead to the creation of novel and effective pest management agents. nih.gov

Lead Optimization and Rational Drug Design Strategies for 5 Chloro 2 1h Pyrrol 1 Yl Pyrimidine Derivatives

Scaffold Hopping and Bioisosteric Replacements (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues)

Scaffold hopping is a key strategy in medicinal chemistry to identify novel intellectual property and to overcome issues related to the original chemical series, such as poor ADME (absorption, distribution, metabolism, and excretion) properties or off-target effects. This involves replacing the central core of the molecule, in this case, the 2-(1H-pyrrol-1-yl)pyrimidine core, with a structurally different but functionally equivalent scaffold. Bioisosteric replacement is a related concept where a functional group is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile.

A prominent example of a scaffold hop and bioisosteric replacement for the 2-(1H-pyrrol-1-yl)pyrimidine core is the pyrazolo[1,5-a]pyrimidine scaffold. unisi.itnih.gov This bicyclic heterocycle is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The pyrazolo[1,5-a]pyrimidine ring system offers a versatile template for chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively explored, providing accessible routes to a wide range of analogues. nih.govnih.gov

Table 1: Comparison of Physicochemical Properties of Core Scaffolds

ScaffoldMolecular Weight ( g/mol )LogP (calculated)Number of Hydrogen Bond AcceptorsNumber of Hydrogen Bond Donors
2-(1H-pyrrol-1-yl)pyrimidine159.171.820
Pyrazolo[1,5-a]pyrimidine119.120.520

Note: The values in this table are approximate and can vary based on the specific substituents on the core scaffolds.

Rational Drug Design Principles in Compound Modification

Rational drug design involves the deliberate and targeted modification of a lead compound based on an understanding of its interaction with the biological target. This approach aims to optimize the compound's properties in a systematic and efficient manner. For derivatives of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, several rational design principles can be applied.

One key principle is the use of structure-activity relationships (SAR) to guide modifications. By systematically altering different parts of the molecule and assessing the impact on biological activity, chemists can identify which functional groups are crucial for potency and which can be modified to improve other properties. For example, modifications to the pyrrole (B145914) ring or the pyrimidine (B1678525) ring can be explored to enhance target engagement or to block metabolic liabilities.

Another important principle is the consideration of physicochemical properties such as lipophilicity, solubility, and pKa. These properties have a significant impact on a compound's ADME profile. For instance, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while the presence of ionizable groups can influence absorption and distribution. Computational tools can be used to predict these properties and guide the design of analogues with a more favorable profile.

The introduction of specific functional groups to modulate biological activity is also a common strategy. For example, the chlorine atom at the 5-position of the pyrimidine ring can be replaced with other halogens or small alkyl groups to probe the steric and electronic requirements of the binding pocket. mdpi.com Similarly, substituents on the pyrrole ring can be varied to explore additional interactions with the target protein.

Structure-Guided Drug Design Approaches

Structure-guided drug design relies on the three-dimensional structural information of the biological target, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. rsc.org This information provides a detailed map of the binding site, allowing for the design of molecules that can fit snugly and make specific, favorable interactions.

In the context of this compound derivatives, if the structure of the target protein is known, computational docking studies can be performed to predict how these compounds bind. nih.gov This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. Based on this information, modifications can be designed to enhance these interactions. For example, a hydrogen bond acceptor could be introduced to interact with a donor residue in the binding pocket, or a hydrophobic group could be added to fill a lipophilic cavity. nih.gov

Molecular dynamics simulations can further be used to analyze the stability of the protein-ligand complex and to understand the dynamic nature of the binding process. nih.gov This can provide insights into the conformational changes that occur upon binding and can help in the design of more rigid analogues that pre-organize in the optimal binding conformation, thus reducing the entropic penalty of binding.

Considerations for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. nih.gov These fragment hits are then grown or linked together to generate more potent, lead-like molecules. nih.gov

The this compound scaffold itself can be considered as a starting point for FBDD. Alternatively, smaller fragments corresponding to the pyrrole or pyrimidine rings could be screened to identify initial binding interactions. The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and often leads to compounds with better ligand efficiency (binding affinity per atom). nih.gov

For a successful FBDD campaign, sensitive biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy are required to detect the weak binding of fragments. drugdiscoverychemistry.com Once a fragment hit is identified, structural information is crucial for guiding the subsequent optimization process.

Prodrug Design Strategies to Enhance Pharmacological Attributes

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.govnih.gov Prodrug strategies are often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govacs.org

For this compound derivatives that suffer from poor aqueous solubility, a prodrug approach could involve the attachment of a polar, ionizable promoiety, such as a phosphate (B84403) or an amino acid. This can significantly increase the water solubility of the compound, making it more suitable for intravenous or oral administration. Once absorbed, the promoiety is cleaved by enzymes like phosphatases or esterases to release the active drug.

To improve membrane permeability and oral absorption, a lipophilic promoiety can be attached to the parent drug. This can mask polar functional groups that hinder passage across the intestinal wall. For instance, an ester or an amide prodrug could be designed to enhance the lipophilicity of a derivative containing a hydroxyl or an amino group.

Prodrugs can also be designed to achieve targeted drug delivery. By attaching a promoiety that is recognized by a specific enzyme or transporter that is overexpressed in the target tissue, the drug can be selectively released at the site of action, thereby increasing efficacy and reducing systemic side effects.

Strategies to Mitigate High Crystallinity and Improve Aqueous Solubility

High crystallinity can lead to poor aqueous solubility and slow dissolution rates, which can in turn limit the oral bioavailability of a drug. Several strategies can be employed to address this issue for derivatives of this compound.

One approach is to introduce functional groups that disrupt the crystal lattice packing. This can be achieved by adding bulky or flexible side chains that prevent the molecules from arranging themselves in a highly ordered, stable crystalline form. The introduction of polar groups can also help to increase the interaction with water molecules, thereby improving solubility. nih.gov

Another strategy is the formation of salts or cocrystals. If the compound has a basic or acidic center, it can be converted into a salt form with a suitable counterion. This can significantly improve the solubility and dissolution rate. Cocrystallization involves the formation of a crystalline solid that contains the active pharmaceutical ingredient (API) and a coformer in a stoichiometric ratio. nih.govrsc.org The coformer is chosen to interact with the API through non-covalent interactions, such as hydrogen bonding, and can disrupt the crystal packing of the API, leading to improved solubility. rsc.org

Amorphous solid dispersions are another formulation-based approach to enhance solubility. In this strategy, the crystalline drug is dispersed in a polymer matrix in an amorphous state. The absence of a crystal lattice eliminates the energy barrier that needs to be overcome for dissolution, resulting in a higher apparent solubility and faster dissolution.

Table 2: Strategies to Improve Aqueous Solubility

StrategyMechanismExample Application
Chemical Modification Introduction of polar functional groups or disruption of crystal packing.Addition of a basic side-chain to the 6-aryl ring of a pyrazolo[1,5-a]pyrimidine core. nih.gov
Salt Formation Conversion of a basic or acidic drug into a more soluble salt form.Formation of a hydrochloride salt of a basic amine-containing derivative.
Cocrystallization Formation of a multi-component crystalline solid with a coformer to alter physicochemical properties. nih.govrsc.orgCocrystal of a poorly soluble drug with a GRAS (Generally Regarded As Safe) coformer like a carboxylic acid.
Amorphous Solid Dispersions Dispersion of the drug in a polymer matrix in a non-crystalline state.Formulation of the drug with polymers like PVP or HPMC.

Modulation of Microsomal Clearance for Favorable Pharmacokinetics

Microsomal clearance, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of a drug's half-life and oral bioavailability. High microsomal clearance can lead to rapid elimination of the drug from the body, requiring frequent dosing. Several strategies can be employed to modulate the microsomal clearance of this compound derivatives.

The first step is to identify the "metabolic soft spots" on the molecule, which are the sites most susceptible to metabolism by CYP enzymes. This can be done through in vitro metabolism studies using liver microsomes and identifying the metabolites formed. nih.gov Once the metabolic soft spots are known, they can be blocked or modified to reduce the rate of metabolism. nih.gov

Common strategies to block metabolism include the introduction of a fluorine atom or a methyl group at or near the site of metabolism. Fluorine substitution can block oxidative metabolism by increasing the strength of the C-H bond. Deuteration, or replacing a hydrogen atom with its heavier isotope deuterium, can also slow down metabolism by a kinetic isotope effect.

By systematically applying these strategies, it is possible to design derivatives of this compound with improved metabolic stability and a more favorable pharmacokinetic profile. nih.gov

Future Research Directions and Therapeutic Potential

Expansion of Compound Libraries for Comprehensive Structure-Activity Relationship Elucidation

A critical next step in the development of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine-based therapeutics is the systematic expansion of compound libraries to map out comprehensive Structure-Activity Relationships (SAR). humanjournals.com SAR studies are fundamental to medicinal chemistry, investigating how chemical structure relates to biological activity, which in turn guides the design of more potent and selective drug candidates. humanjournals.comresearchgate.netnih.gov

Future research should focus on creating a diverse library of analogs by making targeted modifications at several key positions on the molecule. This includes substitutions on both the pyrimidine (B1678525) and pyrrole (B145914) rings. For instance, studies on other pyrimidine derivatives have shown that the nature and position of substituents significantly influence biological activity. nih.govnih.gov By introducing a variety of chemical groups—such as electron-donating or electron-withdrawing groups, hydrophobic moieties, and hydrogen bond donors or acceptors—researchers can systematically probe the chemical space around the core scaffold. researchgate.netnih.gov This approach will help in identifying the key structural features required for optimal interaction with biological targets.

Table 1: Potential Modifications for SAR Studies

Molecular Scaffold Position of Modification Example Substituent Groups Desired Outcome
Pyrimidine Ring C4, C6 Aryl, Heteroaryl, Alkylthio Enhance potency, modulate selectivity, improve pharmacokinetics
Pyrrole Ring C3, C4, C5 Halogens, Phenyl, Alkylamine Increase target binding affinity, explore new biological targets
Linker/Overall N/A Isosteric replacements Improve drug-like properties (solubility, stability)

This systematic synthesis and screening of new derivatives will generate crucial data to build robust SAR models, ultimately accelerating the discovery of lead compounds with enhanced therapeutic profiles. nih.gov

Identification and Validation of Novel Biological Targets

The structural similarity of this compound to known biologically active molecules suggests it may interact with a range of important cellular targets. The pyrrolopyrimidine core is found in numerous compounds designed as kinase inhibitors, which are crucial regulators of cell signaling and are often implicated in cancer. nih.govmdpi.com

Future research should prioritize screening this compound and its derivatives against a broad panel of kinases to identify novel biological targets. acs.org Kinases that represent promising targets for pyrrolopyrimidine-based inhibitors include:

Aurora Kinases: These are involved in cell division, and their upregulation in many cancers stabilizes oncoproteins like MYC. nih.govacs.org

Phosphoinositide 3-kinases (PI3K): Part of a key signaling pathway that regulates cell growth and survival, making it a prime target for cancer therapy. nih.gov

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): An inhibitor of the STING pathway, which is crucial for innate immunity. Targeting ENPP1 could enhance cancer immunotherapy. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): A well-established target in various cancers; pyrimidine-based compounds have shown significant potential as EGFR inhibitors. nih.gov

Beyond kinases, the broad pharmacological profile of related heterocyclic compounds suggests potential activity against other target classes as well. acs.org Validating these interactions through biochemical and cell-based assays will be essential to understand the compound's mechanism of action and its therapeutic potential.

Table 2: Potential Biological Targets for this compound Analogs

Target Class Specific Example(s) Therapeutic Area Rationale
Kinases Aurora Kinase, PI3K, EGFR, ENPP1 Cancer, Immuno-oncology Pyrrolopyrimidine is a known kinase-binding scaffold. mdpi.comrsc.org
Viral Enzymes Polymerases, Neuraminidase Infectious Disease (Viral) Pyrrolopyrimidine derivatives show antiviral activity. nih.govmdpi.com
Bacterial Enzymes DNA Gyrase, Dihydrofolate Reductase Infectious Disease (Bacterial) Pyrimidine analogs have established antibacterial roles. nih.govderpharmachemica.com

Development and Application of Advanced Preclinical Models for Efficacy Assessment

To accurately evaluate the therapeutic efficacy of novel this compound derivatives, it is crucial to move beyond simple in vitro cell line studies and utilize advanced preclinical models. These models can provide more clinically relevant data on a compound's potential effectiveness.

For anticancer applications, this includes the use of patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors. Furthermore, syngeneic mouse models, which involve transplanting tumors into mice with a competent immune system, are invaluable for assessing the impact of new compounds on the tumor immune microenvironment, a critical aspect for immunotherapies. researchgate.net The evaluation of compounds in such models can provide insights that are not achievable with traditional cell line-derived xenografts. mdpi.com

For infectious disease applications, relevant in vivo models of bacterial or viral infections will be necessary to determine if the in vitro antimicrobial activity translates into a therapeutic benefit in a whole organism.

Exploration of Synergistic Combination Therapies

Combination therapy, where multiple drugs are used together, is a cornerstone of modern medicine, particularly in oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of each agent. nih.gov The future development of this compound should include extensive investigation into its potential for synergistic interactions with existing drugs.

Given the likelihood of this scaffold targeting cell signaling pathways, combining it with standard-of-care chemotherapeutics or other targeted agents is a promising strategy. For example, inhibitors of pyrimidine biosynthesis have been shown to work synergistically with immune therapies in acute myeloid leukemia. jci.org Similarly, combining pyrimidine-based inhibitors with nucleoside analogues has demonstrated synergistic effects in blocking viral replication. nih.gov Future studies should systematically screen combinations of this compound derivatives with a panel of approved drugs to identify powerful synergistic partnerships for various diseases.

Investigation of Therapeutic Applications in Emerging Disease Areas

While much of the focus for pyrimidine-based compounds has been on cancer, the broad biological activity of this class of molecules suggests potential applications in other disease areas. nih.govnih.govmdpi.com Future research should explore the therapeutic utility of this compound and its analogs in emerging fields.

Antiviral Agents: Pyrrolopyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses, including those that cause gastroenteritis and even SARS-CoV-2. nih.govnih.gov Given the constant threat of new and recurring viral diseases, screening these compounds against diverse viral panels is a high-priority research direction.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. derpharmachemica.com Chlorinated pyrimidines and pyrrole-containing compounds have shown promise as antimicrobial agents, including activity against Mycobacterium tuberculosis. nih.govnih.gov Investigating the antibacterial and antifungal spectrum of this compound could lead to the development of novel anti-infective therapies. bohrium.com

Anti-inflammatory Agents: The pyrrolopyrimidine nucleus is also associated with anti-inflammatory properties, making it a candidate for development into treatments for chronic inflammatory diseases. tandfonline.com

By exploring these diverse therapeutic avenues, researchers can maximize the potential impact of the this compound scaffold on human health.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route 1: Reacting 5-chloropyrimidine derivatives with pyrrole under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
  • Route 2: Direct substitution of a halogen atom on the pyrimidine ring with pyrrolidine via thermal or microwave-assisted reactions .

Critical Parameters:

  • Temperature control (60–120°C) to avoid decomposition.
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates.
  • Purification via column chromatography or recrystallization (ethanol/benzene) to achieve >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Confirm substitution patterns (e.g., pyrrole integration at δ 6.2–6.8 ppm; pyrimidine protons at δ 8.1–8.5 ppm) .
  • HRMS: Verify molecular weight (e.g., [M+H]+ at m/z 210.06 for C₈H₆ClN₃) .
  • FTIR: Identify functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹) .

Advanced Research Questions

Q. Q3. How do structural analogs of this compound compare in biological activity, and what SAR trends exist?

Methodological Answer: Modifications at the pyrimidine or pyrrole ring alter activity. Key analogs include:

Compound NameStructural VariationBiological ActivityReference
5-Chloro-6-piperidin-1-yl-pyrimidinePiperidine substitution at C6Antitumor potential (in vitro)
5-Fluoro-2-(pyrrol-1-yl)pyrimidineFluorine substitution at C5Enhanced metabolic stability
5-Chloro-2-(pyrazol-1-yl)pyrimidinePyrazole instead of pyrroleReduced cytotoxicity

SAR Trends:

  • Chlorine at C5 enhances electrophilicity, improving target binding.
  • Bulky substituents (e.g., piperidine) reduce membrane permeability .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies via:

  • Dose-Response Studies: Test compounds across a wide concentration range (nM–µM) to identify non-linear effects .
  • Target Profiling: Use kinase assays or protein binding studies (e.g., SPR) to confirm specificity .
  • Metabolic Stability Assays: Compare half-life in liver microsomes to rule out false positives from degradation .

Example: Inconsistent antitumor data may arise from impurities; validate purity via HPLC (>99%) before biological testing .

Q. Q5. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Docking Simulations: Predict binding affinity to targets (e.g., kinases) using MOE or AutoDock .
  • ADMET Prediction: Tools like SwissADME estimate logP, solubility, and CYP450 interactions .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups at C5 improve bioavailability) .

Case Study: Replacing chlorine with trifluoromethyl at C5 increased metabolic stability in murine models .

Q. Q6. What are the challenges in characterizing the solid-state structure of this compound, and how can crystallography address them?

Methodological Answer:

  • Challenge: Low crystallinity due to flexible pyrrole ring.
  • Solution: Co-crystallize with stabilizing agents (e.g., carboxylic acids) or use low-temperature XRD .
  • Validation: Compare experimental unit cell parameters (e.g., space group P1) with computational predictions .

Q. Q7. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Tests: Monitor degradation via UV-Vis (λ = 260 nm) under varying pH (3–10) and temperatures (25–40°C) .
  • Optimal Conditions: Neutral pH (6.5–7.5) in buffered solutions (e.g., ammonium acetate) minimizes hydrolysis .
  • Degradation Products: Identify via LC-MS (e.g., dechlorinated byproducts at high pH) .

Data-Driven Research Considerations

Q. Table 1. Key Characterization Data for this compound

PropertyValue/ObservationMethodReference
Melting Point138–140°CDSC
Solubility (H₂O)<0.1 mg/mLShake-flask
LogP (Octanol-Water)2.1Chromatographic
pKa4.8 (pyrimidine N)Potentiometric

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.